Ritropirronium bromide is not directly mentioned in the provided papers; however, the papers do discuss related compounds and their pharmacological actions, which can be informative for understanding similar substances. Ipratropium bromide, mentioned in the first paper, is an anticholinergic bronchodilator used in respiratory conditions such as asthma and chronic bronchitis1. Riluzole, discussed in the second and third papers, is a neuroprotective drug that modulates sodium and calcium channels and affects glutamate release, which is relevant for the treatment of motor neuron diseases2 3. These papers provide insights into the mechanisms of action and potential applications of drugs that affect neurotransmission and muscle function, which could be extrapolated to ritropirronium bromide.
The applications of ipratropium bromide are primarily in the field of respiratory medicine. It is used as a bronchodilator agent in the treatment of obstructive pulmonary diseases such as asthma and chronic bronchitis1. The drug's prolonged efficacy and superior duration of action compared to isoproterenol make it an important addition to the therapeutic options for these conditions. Riluzole, on the other hand, has applications in neurology, specifically for the symptomatic treatment of motor neuron disease3. Its ability to block persistent Na+ and Ca2+ currents and modulate glutamate release suggests a role in controlling excitotoxicity, which is a significant factor in the pathology of motor neuron diseases. The drug's effects on synaptic transmission and its potential to regulate excitatory transmitter release via modulation of PKC provide a novel target for treatment3.
The synthesis of ritropirronium bromide involves the reaction of glycopyrronium bromide with bromine. This reaction typically requires careful control of conditions to ensure high yield and purity of the final product. The synthesis can be summarized in the following steps:
The precise conditions for these reactions can vary, but they generally aim to minimize side reactions and maximize yield.
Ritropirronium bromide has a complex molecular structure characterized by its quaternary ammonium group. The molecular formula can be represented as follows:
The compound contains a cyclopentyl group, hydroxyl group, and a phenylacetate moiety, contributing to its pharmacological properties. The spatial arrangement of these groups plays a crucial role in its interaction with biological targets.
Ritropirronium bromide can undergo various chemical reactions typical for quaternary ammonium compounds, including:
These reactions are significant for understanding its stability and potential interactions in biological systems.
The mechanism of action for ritropirronium bromide primarily involves antagonism at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, ritropirronium bromide prevents acetylcholine from exerting its bronchoconstrictive effects, leading to:
Quantitative studies have shown that ritropirronium bromide exhibits a dose-dependent response in reducing airway resistance in patients with chronic obstructive pulmonary disease.
Ritropirronium bromide possesses several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate storage conditions.
Ritropirronium bromide is primarily used in medical applications related to respiratory diseases:
Ritropirronium bromide (C₁₉H₂₈BrNO₃; molecular weight: 398.34 g/mol) is a quaternary ammonium anticholinergic agent characterized by a pyrrolidinium core with a cyclopentyl-hydroxy-phenylacetyl ester moiety [3] [7]. Its systematic IUPAC name is (3R)-3-{[(2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetyl]oxy}-1,1-dimethylpyrrolidinium bromide, indicating two defined stereocenters at the C2 (cyclopentyl-hydroxy-phenylacetate group) and C3 (pyrrolidinium) positions [3] [4]. The stereochemistry is critical for muscarinic receptor affinity: the (R,R)-configuration optimizes spatial orientation for binding to M₃ receptors in airway smooth muscle [4] [7].
Stereoisomeric impurities (e.g., (2S,3R)- or (2R,3S)-forms) reduce receptor binding efficacy, as confirmed by chiral separation studies [3]. The compound is typically administered as a single enantiomer rather than a racemate, aligning with its pharmacopeial designation as a stereochemically pure entity [4] [7].
Table 1: Key Identifiers of Ritropirronium Bromide
Property | Identifier |
---|---|
CAS Registry Number | 596-51-0 |
ChEBI ID | CHEBI:5494 |
Synonyms | Glycopyrrolate bromide, Robinul, Seebri, NVA-237 |
Molecular Formula | C₁₉H₂₈BrNO₃ |
Stereochemistry | (2R,3'R)-configuration |
Ritropirronium bromide exhibits high aqueous solubility (>100 mg/mL at 20°C), attributable to its ionic quaternary ammonium structure and bromide counterion [7] [8]. It remains stable in neutral or acidic solutions but undergoes rapid hydrolysis under alkaline conditions (pH >9), degrading to inactive metabolites like tropic acid derivatives [8]. This pH sensitivity necessitates storage in controlled environments (15–30°C) with protection from light and humidity [8].
Crystallographic data are limited, but X-ray powder diffraction analyses of analogous anticholinergics (e.g., ipratropium bromide) reveal monoclinic crystal systems with characteristic peaks at 2θ = 8.2°, 12.5°, and 16.7° [8]. Ritropirronium likely shares similar lattice parameters due to shared quaternary ammonium topology and bromide ion pairing. Its topological polar surface area (46.5 Ų) and hydrogen-bond acceptor count (4 atoms) further influence its solid-state behavior and dissolution kinetics [7].
Table 2: Physicochemical Profile
Property | Value |
---|---|
Aqueous Solubility | >100 mg/mL (20°C) |
pH Stability Range | 3.0–7.5 (unstable in alkali) |
Rotatable Bonds | 5 |
Hydrogen Bond Acceptors | 4 |
Degradation Products | Cyclopentylmandelic acid, 3-Hydroxypyrrolidine |
Structurally, ritropirronium shares a pyrrolidinium scaffold with glycopyrronium bromide but diverges from ipratropium’s tropane ring (a bicyclic azoniabicyclo[3.2.1]octane core) [6] [8]. Key distinctions include:
Table 3: Structural and Functional Comparison to Analogues
Anticholinergic | Core Structure | M₃ t₁/₂ Offset (h) | log P |
---|---|---|---|
Ritropirronium bromide | Pyrrolidinium | 4.0 | ~1.8 |
Glycopyrronium bromide | Pyrrolidinium | 3.7 | ~1.8 |
Ipratropium bromide | Tropane | 0.3 | 0.4 |
Tiotropium bromide | Tropane | >24 | 1.2 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7